molecular formula C16H23ClN2O3S B4521457 1-[(4-chlorobenzyl)sulfonyl]-N-isopropyl-3-piperidinecarboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-isopropyl-3-piperidinecarboxamide

Cat. No.: B4521457
M. Wt: 358.9 g/mol
InChI Key: VSPNYNLUBSHMCJ-UHFFFAOYSA-N
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Description

1-[(4-chlorobenzyl)sulfonyl]-N-isopropyl-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C16H23ClN2O3S and its molecular weight is 358.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.1117915 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

A study by Rehman et al. (2018) explored the synthesis of new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate new drug candidates for Alzheimer’s disease. These compounds were synthesized through a multi-step process and screened for enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme involved in Alzheimer's disease. The research aimed to discover potential new treatments by evaluating the enzyme inhibition and haemolytic activity of the synthesized compounds (Rehman, A., Nafeesa, K., Abbasi, M., Siddiqui, S. Z., Rasool, S., Shah, S., & Ashraf, M., 2018).

Enantioselective Lewis Basic Catalysts

Wang et al. (2006) developed l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. These catalysts, featuring an arene sulfonyl group, demonstrated high yields and enantioselectivities across a broad range of substrates. This research highlights the compound's utility in enhancing the efficiency and selectivity of chemical reactions, particularly in the synthesis of chiral molecules (Wang, Z., Cheng, M., Wu, P., Wei, S., & Sun, J., 2006).

Synthesis of Biologically Active Derivatives

Khalid et al. (2013) synthesized 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine to explore their biological activity. These derivatives were evaluated against various enzymes, including lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), showing promising activity against BChE. This work contributes to the development of new therapeutic agents with potential enzyme inhibition properties (Khalid, H., Rehman, A., Abbasi, M., Khan, K., Ashraf, M., Ahmad, I., & Ejaz, S., 2013).

Properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-propan-2-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S/c1-12(2)18-16(20)14-4-3-9-19(10-14)23(21,22)11-13-5-7-15(17)8-6-13/h5-8,12,14H,3-4,9-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPNYNLUBSHMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCCN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-chlorobenzyl)sulfonyl]-N-isopropyl-3-piperidinecarboxamide
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1-[(4-chlorobenzyl)sulfonyl]-N-isopropyl-3-piperidinecarboxamide
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1-[(4-chlorobenzyl)sulfonyl]-N-isopropyl-3-piperidinecarboxamide
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1-[(4-chlorobenzyl)sulfonyl]-N-isopropyl-3-piperidinecarboxamide
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1-[(4-chlorobenzyl)sulfonyl]-N-isopropyl-3-piperidinecarboxamide
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1-[(4-chlorobenzyl)sulfonyl]-N-isopropyl-3-piperidinecarboxamide

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